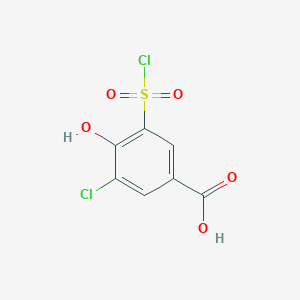

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRFXYMSFNUBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in synthetic chemistry. Its structure incorporates four distinct chemical moieties on a benzene ring: a carboxylic acid, a hydroxyl group, a chlorine atom, and a reactive chlorosulfonyl group. This unique combination makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The sulfonyl chloride group, for instance, is a precursor to sulfonamides, a class of compounds found in numerous therapeutic agents, including diuretics and antibiotics. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details the causality behind the synthetic strategy, and outlines a full suite of characterization techniques to validate its structure and purity.

Section 1: Rationale and Synthetic Strategy

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The logical and most direct precursor for this transformation is 3-Chloro-4-hydroxybenzoic acid. The introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring is accomplished using chlorosulfonic acid (ClSO₃H).

Mechanism and Regioselectivity

The core of this synthesis is the chlorosulfonation reaction, which proceeds through an electrophilic attack on the electron-rich benzene ring. The regiochemical outcome—the specific position where the chlorosulfonyl group attaches—is dictated by the directing effects of the substituents already present on the ring:

-

Hydroxyl (-OH) Group: A strongly activating ortho-, para-director. It significantly increases the electron density at positions 2 and 6 (ortho) and position 4 (para) relative to itself.

-

Chloro (-Cl) Group: A deactivating but ortho-, para-director due to competing inductive withdrawal and resonance donation effects.

-

Carboxylic Acid (-COOH) Group: A deactivating meta-director, withdrawing electron density from the ring.

When considering the starting material, 3-Chloro-4-hydroxybenzoic acid, the hydroxyl group at C4 is the most powerful activating and directing group. It strongly directs incoming electrophiles to its ortho positions, which are C3 and C5. The C3 position is already occupied by a chlorine atom. Therefore, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. The directing effects of the chloro and carboxylic acid groups are comparatively weaker and do not override the powerful influence of the hydroxyl group. This convergence of directing effects makes the synthesis highly regioselective for the desired 5-substituted product.

Caption: Synthetic pathway for this compound.

Section 2: Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of substituted benzoic acids.[1][2] As a Senior Application Scientist, it is imperative to emphasize that this procedure involves highly corrosive and reactive chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Reagents

-

3-Chloro-4-hydroxybenzoic acid (≥98% purity)

-

Chlorosulfonic acid (≥99% purity)

-

Deionized water

-

Crushed ice

-

Ethyl acetate (reagent grade)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas), add chlorosulfonic acid (e.g., 5 molar equivalents) and cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 3-Chloro-4-hydroxybenzoic acid (1.0 eq) portion-wise to the stirred chlorosulfonic acid over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-16 hours at ambient temperature to ensure the reaction goes to completion.

-

Work-up (Quenching): Prepare a large beaker (e.g., 1 L) containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water. This step is highly exothermic and will generate HCl gas; extreme caution is required. A white precipitate of the crude product will form.

-

Isolation: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Purification: The crude product can be further purified by trituration with a minimal amount of cold solvent or by recrystallization from a suitable solvent system to yield the final product as a white to off-white solid. Dry the purified product under vacuum.

Caption: Experimental workflow for the synthesis and purification process.

Section 3: Structural Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques should be employed.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The monoisotopic mass of the target compound (C₇H₄Cl₂O₅S) is 269.91565 Da.[3] The predicted m/z values for various adducts are summarized below.

| Adduct Ion | Predicted m/z |

| [M-H]⁻ | 268.90837 |

| [M+H]⁺ | 270.92293 |

| [M+Na]⁺ | 292.90487 |

| [M+K]⁺ | 308.87881 |

| Data sourced from PubChem.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons (at C2 and C6) would likely appear as distinct singlets or narrowly split doublets. Two additional broad singlets are expected at lower field (higher ppm) for the acidic protons of the carboxylic acid and hydroxyl groups.

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the successful synthesis and purity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed below.

| Functional Group | Bond | Wavenumber (cm⁻¹) |

| Hydroxyl & Carboxylic Acid | O-H stretch | 3400-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720-1680 |

| Sulfonyl Chloride | S=O asymmetric stretch | 1390-1370 |

| Sulfonyl Chloride | S=O symmetric stretch | 1180-1160 |

| Aryl-Halide | C-Cl stretch | 1100-1000 |

Section 4: Safety, Handling, and Storage

Safety: The primary hazard in this synthesis is chlorosulfonic acid, which reacts violently with water and is extremely corrosive to skin, eyes, and the respiratory tract. The synthesized product, containing a sulfonyl chloride group, is also corrosive and moisture-sensitive.

Handling: All manipulations should be conducted within a certified chemical fume hood. Full personal protective equipment, including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves, is mandatory.

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

This guide outlines a reliable and highly regioselective method for the synthesis of this compound from 3-Chloro-4-hydroxybenzoic acid. The rationale for the synthetic strategy is grounded in the fundamental principles of electrophilic aromatic substitution, with the directing effects of the substituents ensuring the formation of the desired isomer. A comprehensive characterization protocol employing mass spectrometry, NMR, and IR spectroscopy provides a robust system for validating the structure and purity of the final product. Given its array of reactive functional groups, this compound stands as a promising and valuable building block for future applications in drug discovery and advanced materials synthesis.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information . Royal Society of Chemistry. [Link]

-

NIST. 3-Chloro-4-hydroxybenzoic acid - Mass spectrum (electron ionization) . NIST WebBook. [Link]

-

PubChem. 3-Chloro-4-hydroxybenzoic acid . National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

Spectroscopic Data of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₄Cl₂O₅S and a molecular weight of 271.08 g/mol . Its structure features a benzoic acid scaffold with a chlorine atom, a hydroxyl group, and a chlorosulfonyl group attached to the benzene ring. The interplay of these functional groups dictates its chemical reactivity and is key to interpreting its spectroscopic signatures.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions are based on established substituent effects on the chemical shifts of benzene rings and data from analogous compounds such as p-chlorobenzenesulfonyl chloride.[1][2][3]

Atom Numbering for NMR Assignments

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Introduction

In the landscape of modern drug discovery and development, the strategic design of highly functionalized small molecules is paramount. These molecules serve as versatile scaffolds and key intermediates in the synthesis of novel therapeutic agents. Among these, 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid stands out as a compound of significant interest. Its unique trifunctional aromatic architecture, featuring a carboxylic acid, a highly reactive sulfonyl chloride, and a phenolic hydroxyl group, presents a rich tapestry of chemical reactivity. This guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1201663-81-1 | |

| Molecular Formula | C₇H₄Cl₂O₅S | [1] |

| Molecular Weight | 271.08 g/mol | |

| Predicted XlogP | 2.3 | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Proposed Synthetic Route

The most plausible synthetic route involves the chlorosulfonation of 3-chloro-4-hydroxybenzoic acid.

Caption: Retrosynthetic analysis of the target compound.

The Role of Directing Groups in Regioselectivity

The regiochemical outcome of the chlorosulfonation reaction is governed by the directing effects of the substituents already present on the aromatic ring:

-

-OH (hydroxyl): A strongly activating ortho-, para-director.

-

-Cl (chloro): A deactivating ortho-, para-director.

-

-COOH (carboxyl): A deactivating meta-director.

The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing the incoming electrophile (the chlorosulfonyl group) to the positions ortho to it. Of the two available ortho positions (C-3 and C-5), C-3 is already occupied by a chlorine atom. Therefore, the chlorosulfonation is predicted to occur at the C-5 position.

Caption: Directing effects on the aromatic ring.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of 3-(chlorosulfonyl)-4-hydroxybenzoic acid[2].

Step 1: Preparation of this compound

-

To a flask containing chlorosulfonic acid (HSO₃Cl), portion-wise add 3-chloro-4-hydroxybenzoic acid at a controlled temperature (e.g., 20 °C).

-

Stir the mixture for an extended period (e.g., 16 hours) to ensure complete reaction.

-

Carefully quench the reaction by slowly adding the mixture to ice water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by trituration with a non-polar solvent like petroleum ether to afford the pure product.

Chemical Reactivity: A Trifunctional Scaffold

The presence of three distinct functional groups on the same aromatic ring makes this compound a highly versatile synthetic intermediate. The key to its utility lies in the ability to selectively address each functional group.

The Sulfonyl Chloride Group: The Most Reactive Center

The sulfonyl chloride moiety is the most electrophilic and, therefore, the most reactive site in the molecule. It readily undergoes nucleophilic substitution with a variety of nucleophiles.[3]

-

Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction in medicinal chemistry. The reaction with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, yields sulfonamides. The sulfonamide functional group is a key pharmacophore in many drugs.[3]

-

Reaction with Alcohols and Phenols (Sulfonate Ester Formation): In the presence of a base, alcohols and phenols react to form sulfonate esters. These esters can be stable final products or can serve as excellent leaving groups in subsequent nucleophilic substitution reactions.[4]

-

Hydrolysis: Sulfonyl chlorides react with water to form the corresponding sulfonic acid. This reaction is generally undesirable unless the sulfonic acid is the target molecule.

The Carboxylic Acid Group: A Versatile Handle

The carboxylic acid group offers a plethora of transformation possibilities, though it is generally less reactive than the sulfonyl chloride.

-

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base.

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This typically requires the use of a coupling agent (e.g., DCC, HATU) to activate the carboxylic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

The Phenolic Hydroxyl Group: Modulator of Acidity and Reactivity

The phenolic hydroxyl group influences the overall electronic properties of the ring and has its own distinct reactivity.

-

Acidity: The presence of three electron-withdrawing groups (-Cl, -COOH, -SO₂Cl) on the ring is expected to significantly increase the acidity of the phenolic proton compared to phenol itself.

-

Alkylation and Acylation: The phenolic hydroxyl can be alkylated or acylated to form ethers and esters, respectively. This can also serve as a protecting group strategy to prevent its interference in reactions targeting the other functional groups.

Selective Reactivity and Synthetic Strategies

The differential reactivity of the functional groups allows for selective transformations.

Caption: Potential selective reaction pathways.

Key considerations for selective reactions:

-

Sulfonyl Chloride First: Due to its high reactivity, the sulfonyl chloride will typically react first with nucleophiles under mild, basic conditions.

-

Protecting Groups: To react selectively at the carboxylic acid or phenolic hydroxyl, it may be necessary to protect the other functional groups. For instance, the sulfonyl chloride could be converted to a sulfonamide, which is more stable, before performing reactions on the carboxylic acid.

-

Reaction Conditions: The choice of reagents and reaction conditions is crucial. For example, amide coupling at the carboxylic acid can be achieved with coupling agents that do not react with the sulfonyl chloride under the chosen conditions.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the searched databases, we can predict the key features based on its structure and data from analogous compounds like 3-chloro-4-hydroxybenzoic acid[5][6].

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets due to ortho coupling. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. The acidic protons of the carboxylic acid and phenol will appear as broad singlets at a downfield chemical shift, and their positions will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid and phenol (broad band), the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl chloride (two distinct bands), and C-Cl and C-S stretches.

-

Mass Spectrometry: The predicted monoisotopic mass is 269.91565 Da[1]. The mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a scaffold for creating libraries of sulfonamides.

-

Sulfonamide-Based Therapeutics: The sulfonamide functional group is present in a vast array of drugs, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory agents. The ability to readily synthesize diverse sulfonamides from this starting material makes it a powerful tool in lead optimization campaigns.

-

Probing Structure-Activity Relationships (SAR): The trifunctional nature of the molecule allows for systematic modification at three different points, enabling a thorough exploration of the SAR of a lead compound. For example, a library of compounds could be generated by varying the amine reacted with the sulfonyl chloride, the alcohol used to esterify the carboxylic acid, and the group attached to the phenolic oxygen.

-

Potential as a GPR81 Agonist Precursor: A related compound, 3-chloro-5-hydroxybenzoic acid, is a known agonist of the G-protein coupled receptor 81 (GPR81), which is a target for the treatment of dyslipidemia[7]. The subject molecule could serve as a starting point for the synthesis of more complex GPR81 modulators, where the sulfonyl chloride is used to introduce additional functionality to improve potency, selectivity, or pharmacokinetic properties.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the searched results, based on its functional groups, it should be handled with care in a laboratory setting.

-

Sulfonyl Chloride: This group is corrosive and moisture-sensitive. It will react with water to release HCl gas.

-

Phenol and Carboxylic Acid: These groups are acidic and can cause skin and eye irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the safety data sheet (SDS) from the supplier[8].

Conclusion

This compound is a highly functionalized and versatile molecule with significant potential in synthetic and medicinal chemistry. Its rich and tunable reactivity, stemming from the interplay of its sulfonyl chloride, carboxylic acid, and phenolic hydroxyl groups, makes it an attractive starting material for the synthesis of diverse compound libraries. A deep understanding of its chemical properties and the principles of selective functionalization will undoubtedly empower researchers to leverage this compound to its full potential in the quest for novel and effective therapeutics.

References

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). BenchChem. Retrieved from a relevant chemical supplier website.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

- 3-Chloro-5-hydroxybenzoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.

- 3-Chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid. (n.d.). BLDpharm. Retrieved from a relevant chemical supplier website.

- Supporting Information for publications related to substituted benzoic acids. (n.d.).

- Discussion on COOH activation in presence of sulfonic acids. (2024). Reddit.

- Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (n.d.). ResearchGate.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Semantic Scholar.

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.

-

3-(chlorosulfonyl)-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

3-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

- NMR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate.

-

3-chloro-4-(chlorosulfonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H4Cl2O5S) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR [m.chemicalbook.com]

- 6. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate

Abstract: This technical guide provides a detailed examination of a proposed synthetic pathway for tert-butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate. While the initially provided CAS number 1201663-81-1 corresponds to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, the accompanying descriptive nomenclature clearly indicates a complex heterocyclic structure as the true compound of interest. This guide focuses on the synthesis of the latter, a molecule of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole and piperidine scaffolds in drug discovery. We present a robust, literature-supported retrosynthetic analysis and a proposed two-step synthetic pathway, including detailed experimental protocols for the synthesis of key intermediates and the final coupling and cyclization sequence.

Introduction and Strategic Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry. It is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The target molecule, tert-butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate, combines this privileged heterocycle with a Boc-protected piperidine moiety, a common building block used to enhance solubility and modulate biological activity.[3][4]

A definitive CAS number for the target molecule has not been identified in publicly available databases. This guide, therefore, focuses on the logical construction of the molecule based on established and reliable synthetic methodologies for forming the 1,2,4-oxadiazole core.

Retrosynthetic Analysis

The most direct and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the coupling of a carboxylic acid with an amidoxime, followed by a cyclodehydration reaction.[1][5][6] This disconnection strategy forms the basis of our proposed synthesis.

The retrosynthetic breakdown of the target molecule reveals two primary building blocks:

-

Key Intermediate A: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (also known as N-Boc-isonipecotic acid).

-

Key Intermediate B: 4-Cyanobenzamidoxime (also known as N'-hydroxy-4-cyanobenzimidamide).

These intermediates are commercially available or can be readily synthesized from common starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of Intermediate B: 4-Cyanobenzamidoxime

The amidoxime functional group is crucial for the formation of the 1,2,4-oxadiazole ring. It is typically synthesized from the corresponding nitrile by reaction with hydroxylamine.[5][7]

Reaction Scheme:

Caption: Synthesis of 4-Cyanobenzamidoxime.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (KOH) in a 1:1 mixture of ethanol and water.

-

Hydroxylamine Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the basic solution and stir until fully dissolved.

-

Nitrile Addition: Add 4-cyanobenzonitrile to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-cyanobenzamidoxime.

| Reagent | Molar Eq. | Purpose |

| 4-Cyanobenzonitrile | 1.0 | Starting Material |

| Hydroxylamine HCl | 1.2 | Source of hydroxylamine |

| Potassium Hydroxide | 1.5 | Base to free hydroxylamine |

| Ethanol/Water | - | Solvent |

Final Product Synthesis: Coupling and Cyclization

The final step involves the coupling of N-Boc-isonipecotic acid (Intermediate A) with 4-cyanobenzamidoxime (Intermediate B) to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the target 1,2,4-oxadiazole. A one-pot procedure using a coupling agent like carbonyldiimidazole (CDI) is efficient for this transformation.[8] CDI activates the carboxylic acid in situ, facilitating the acylation of the amidoxime. Subsequent heating promotes the cyclization.[1][8]

Reaction Scheme:

Caption: One-pot synthesis of the target molecule.

Experimental Workflow

Caption: Experimental workflow for the one-pot synthesis.

Detailed Protocol

-

Activation: To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add carbonyldiimidazole (CDI, 1.1 eq) in portions at room temperature. Stir the mixture for 30-60 minutes. The completion of the activation is indicated by the cessation of CO₂ evolution.

-

Coupling: Add 4-cyanobenzamidoxime (1.0 eq) to the reaction mixture and continue stirring at room temperature for 1-2 hours to form the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the formation of the 1,2,4-oxadiazole by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then dry it under vacuum. Further purification can be achieved by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent | Molar Eq. | Purpose |

| N-Boc-isonipecotic acid | 1.0 | Carboxylic acid source (C3 of oxadiazole) |

| 4-Cyanobenzamidoxime | 1.0 | Amidoxime source (C5 of oxadiazole) |

| Carbonyldiimidazole (CDI) | 1.1 | Carboxylic acid activating agent |

| Anhydrous DMF | - | Aprotic polar solvent |

Conclusion

This guide outlines a scientifically robust and logical synthetic pathway for tert-butyl 4-(5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate. The proposed two-step synthesis, beginning from commercially available or readily accessible starting materials, employs reliable and well-documented chemical transformations. The key steps involve the synthesis of 4-cyanobenzamidoxime followed by a one-pot, CDI-mediated coupling and cyclodehydration with N-Boc-isonipecotic acid. This methodology provides a clear and efficient route for researchers and drug development professionals to access this and structurally related compounds for further investigation.

References

-

Baykov, S., et al. (2016). A convenient and mild method for 1,2,4-oxadiazole preparation: Cyclodehydration of O-acylamidoximes in the superbase system MOH/DMSO. Tetrahedron Letters, 57(26), 2898-2900. Available at: [Link]

-

De Luca, L., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 376-398. Available at: [Link]

-

Huck, B., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Available at: [Link]

-

Paquin, J. F., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 3(11), 16167-16172. Available at: [Link]

-

Sidneva, E., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7578. Available at: [Link]

-

Toma, L., et al. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 14, 215-223. Available at: [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. CID 392871. Available at: [Link]

-

Arkivoc. (2017). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Available at: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

Structural Analysis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (C₇H₄Cl₂O₅S, M.W.: 271.08 g/mol ) is a polysubstituted aromatic compound whose structural complexity and reactive functional groups make it a valuable intermediate in medicinal chemistry and drug development.[1] The presence of a carboxylic acid, a phenolic hydroxyl, and a reactive sulfonyl chloride moiety on a chlorinated benzene ring necessitates a rigorous and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth exploration of the essential analytical techniques required to fully characterize this molecule, emphasizing the causality behind experimental choices and the integration of data for a self-validating analytical workflow. The methodologies discussed herein are fundamental to ensuring the quality, consistency, and safety of intermediates used in the pharmaceutical industry.[2]

Molecular Architecture and Analytical Implications

The first step in any structural elucidation is to understand the constituent parts of the molecule. This compound possesses several key functional groups, each providing a unique signature in various analytical spectra.

-

Carboxylic Acid (-COOH): This group is characterized by a labile proton and a carbonyl (C=O) bond, making it highly visible in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sulfonyl Chloride (-SO₂Cl): A highly electrophilic and reactive group, its strong, symmetric, and asymmetric S=O stretching vibrations are definitive in IR spectroscopy.[3] Its powerful electron-withdrawing nature significantly influences the electronic environment of the aromatic ring.

-

Phenolic Hydroxyl (-OH): Like the carboxylic acid, this group has an acidic proton and contributes to the overall polarity and hydrogen-bonding capabilities of the molecule.

-

Aromatic Ring: The pentasubstituted benzene ring provides the core scaffold. The substitution pattern dictates the signals observed in NMR spectroscopy, and its π-system results in strong Ultraviolet (UV) absorbance, which is useful for chromatographic detection.

-

Aryl and Sulfonyl Chlorides (-Cl): The presence of two chlorine atoms produces a distinct isotopic pattern in Mass Spectrometry (MS), serving as a crucial confirmation of the elemental composition.[4]

A comprehensive analysis leverages the unique properties of these groups, using each technique to cross-validate the findings of the others.

Spectroscopic Elucidation: A Three-Pillar Approach

Spectroscopy is the cornerstone of structural analysis, providing detailed information about functional groups, connectivity, and molecular weight.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent first-pass technique to confirm the presence of key molecular components. For a molecule like this compound, the spectrum is expected to be rich with distinct, informative peaks.[6]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

| ~3300–2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Very Broad, Strong |

| ~3100–3000 | C-H Stretch | Aromatic | Medium, Sharp |

| ~1720–1680 | C=O Stretch | Carboxylic Acid (conjugated) | Strong, Sharp |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1410–1370 | S=O Asymmetric Stretch | Sulfonyl Chloride | Very Strong |

| ~1320–1210 | C-O Stretch | Carboxylic Acid / Phenol | Strong |

| ~1204–1166 | S=O Symmetric Stretch | Sulfonyl Chloride | Very Strong |

| ~950 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |

Data compiled from established ranges for substituted benzoic acids and sulfonyl chlorides.[3][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure the sample is dry, as moisture can interfere with the O-H region.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum over a range of 4000–400 cm⁻¹.

-

Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for the presence of the characteristic peaks listed in the table above.

Trustworthiness: The presence of the very strong S=O stretches alongside the broad carboxylic acid O-H and sharp C=O bands provides a highly reliable, self-validating confirmation of the three primary functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Causality: NMR spectroscopy provides the most detailed structural information by mapping the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of nuclei (¹H and ¹³C) in an external magnetic field, revealing their chemical environment, proximity to other nuclei, and connectivity.

¹H NMR Analysis (Predicted) Solvent: DMSO-d₆

The choice of DMSO-d₆ is critical; its ability to dissolve polar compounds and its hydrogen-bonding acceptor nature allow for the observation of the acidic protons from the carboxylic acid and phenol, which would otherwise be lost to rapid exchange in solvents like CDCl₃.

-

δ ~13.5 ppm (s, 1H, very broad): Carboxylic acid proton (-COOH). The extreme downfield shift and broadness are characteristic.

-

δ ~11.0 ppm (s, 1H, broad): Phenolic hydroxyl proton (-OH). Also broad due to hydrogen bonding and exchange.

-

δ ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton H-6. Deshielded by the adjacent carboxylic acid and meta-coupled to H-2.

-

δ ~8.0 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton H-2. Deshielded by the adjacent chlorine and meta-coupled to H-6.

¹³C NMR Analysis (Predicted) Solvent: DMSO-d₆

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~166 | C=O | Carboxylic acid carbonyl carbon. |

| ~158 | C-OH | Aromatic carbon attached to the hydroxyl group. |

| ~140 | C-SO₂Cl | Aromatic carbon attached to the sulfonyl chloride group. |

| ~135 | C-COOH | Aromatic carbon attached to the carboxylic acid group. |

| ~132 | C-H (C6) | Aromatic methine carbon. |

| ~128 | C-H (C2) | Aromatic methine carbon. |

| ~125 | C-Cl | Aromatic carbon attached to the chlorine atom. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and gently vortex or sonicate to ensure complete dissolution.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict the elemental formula, providing definitive confirmation of the molecule's composition.[7]

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and sulfur isotopes (³²S, ³³S, ³⁴S). The most prominent peaks in the molecular ion cluster will be:

-

m/z 270: [C₇H₄³⁵Cl₂O₅³²S]⁺

-

m/z 272: Corresponding to one ³⁷Cl atom.

-

m/z 274: Corresponding to two ³⁷Cl atoms. The expected intensity ratio of these peaks (~9:6:1) is a hallmark signature for a molecule containing two chlorine atoms.

-

-

Key Fragments:

-

m/z 235: Loss of Cl radical ([M-Cl]⁺).

-

m/z 206: Loss of SO₂ ([M-SO₂]⁺).

-

m/z 225: Loss of COOH radical ([M-COOH]⁺).

-

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into an HPLC system (as described in the next section) coupled to a mass spectrometer. This ensures that the mass is being measured for the pure compound, free of any synthesis impurities.

-

Ionization: Utilize Electrospray Ionization (ESI) in negative mode, which is highly effective for acidic molecules. The primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 269.

-

Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₇H₄Cl₂O₅S).

Chromatographic Purity Assessment

Causality: Before extensive characterization, it is imperative to establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating a target compound from impurities, byproducts, and starting materials.[8]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

System: HPLC with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Trustworthiness: A successful HPLC run will show a single major peak at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >99%). This validates that the spectroscopic data obtained corresponds to the compound of interest and not a mixture.

Integrated Data Analysis Workflow

No single technique provides the complete picture. The power of modern analytical chemistry lies in the logical integration of data from orthogonal methods.

Caption: Workflow for integrated structural analysis.

This workflow demonstrates a self-validating system. HPLC confirms we are analyzing a pure substance. MS provides the exact molecular formula for that pure substance. IR confirms that the expected functional groups for that formula are present. Finally, NMR puts all the pieces together, confirming the precise connectivity and substitution pattern of the atoms, leading to an unambiguous structural assignment.

Conclusion

The structural analysis of this compound is a clear example of the necessary rigor in pharmaceutical development. By employing a synergistic combination of chromatographic and spectroscopic techniques, researchers can establish the identity, purity, and detailed structure of this key synthetic intermediate with a high degree of confidence. This comprehensive analytical package ensures that subsequent synthetic steps are built upon a well-characterized foundation, a prerequisite for the development of safe and effective medicines.

References

- Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. J Anal Bioanal Tech, 16, 733.

- ThinkPlus Pharma Publications. (n.d.). Analytical Methods for Drug Development.

- PharmiWeb.com. (2021). Eight Commonly Used Techniques for Drug Analysis.

- Ravisankar, P., et al. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- PubChem. (n.d.). This compound - Predicted Collision Cross Section. National Center for Biotechnology Information.

- Girard, M., et al. (1998). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Analytical Methods for Drug Development – ThinkPlus Pharma Publications [publications.jopir.in]

- 3. acdlabs.com [acdlabs.com]

- 4. PubChemLite - this compound (C7H4Cl2O5S) [pubchemlite.lcsb.uni.lu]

- 5. jddtonline.info [jddtonline.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmiweb.com [pharmiweb.com]

pKa Determination of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the accurate determination of the acid dissociation constants (pKa) of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid. Understanding the ionization behavior of this multi-protic molecule is fundamental for predicting its pharmacokinetic and pharmacodynamic properties. This document details the theoretical principles, presents robust, step-by-step experimental protocols, and offers insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Imperative of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant, is a critical physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For a pharmaceutical compound, this directly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses three key functional groups that influence its acidic properties: a carboxylic acid, a phenolic hydroxyl group, and a highly electron-withdrawing chlorosulfonyl group. The interplay of these groups creates a complex ionization profile that must be accurately characterized to enable rational drug design, formulation development, and prediction of in vivo behavior.

Theoretical Underpinnings: Substituent Effects and Ionization Equilibria

The acidity of the carboxylic acid and phenolic hydroxyl protons in this compound is significantly influenced by the electronic effects of the substituents on the benzene ring.

-

Benzoic Acid as a Reference: Benzoic acid has a pKa of approximately 4.2.[1][2]

-

Electron-Withdrawing Groups: The chloro and chlorosulfonyl groups are potent electron-withdrawing groups. They exert a negative inductive effect (-I), pulling electron density away from the carboxylic and hydroxyl groups. This stabilizes the resulting conjugate bases (carboxylate and phenoxide ions), thereby increasing the acidity (lowering the pKa) of the respective protons.[3][4] For instance, the pKa of 4-chlorobenzoic acid is around 4.0, making it a stronger acid than benzoic acid.[5]

-

Hydroxyl Group: The hydroxyl group can exert both a negative inductive effect (-I) due to the electronegativity of oxygen and a positive resonance effect (+M) by donating a lone pair of electrons to the ring. The overall effect on acidity depends on its position relative to the acidic proton.[6][7]

The molecule is expected to have two measurable pKa values in a typical aqueous pH range:

-

pKa₁: Corresponding to the deprotonation of the highly acidic carboxylic acid group.

-

pKa₂: Corresponding to the deprotonation of the less acidic phenolic hydroxyl group.

The chlorosulfonyl group is highly reactive and prone to hydrolysis, so its direct pKa is not typically measured under these conditions. However, its strong electron-withdrawing nature is a dominant factor in lowering the other pKa values.

Experimental Design: A Dual-Methodology Approach for Robustness

To ensure the highest degree of accuracy, this guide advocates for a dual-methodology approach, employing both potentiometric titration and UV-Vis spectrophotometry. These methods are complementary and provide a self-validating system for pKa determination.[8][9]

3.1. Core Experimental Workflow

The overall process involves careful preparation, execution of the two primary methods, and rigorous data analysis to determine the pKa values.

Caption: A comprehensive workflow for pKa determination.

3.2. Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise method that involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant.[8][10][11]

Materials & Equipment:

-

High-purity this compound

-

Standardized 0.1 M NaOH (carbonate-free) and 0.1 M HCl solutions

-

0.15 M KCl solution (to maintain constant ionic strength)[10]

-

Calibrated pH meter and electrode

-

Thermostatted titration vessel and magnetic stirrer

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water to achieve a concentration of at least 10⁻⁴ M.[8] Add KCl to a final concentration of 0.15 M.[10]

-

Initial Acidification: Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the compound is fully protonated.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes (e.g., 0.05-0.1 mL). Allow the pH reading to stabilize after each addition before recording the value.[10]

-

Data Analysis:

-

Plot pH versus the volume of NaOH added. The pKa values are the pH values at the half-equivalence points.

-

For greater accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.[12]

-

3.3. Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, provided a chromophore is near the ionization site.[8][13]

Materials & Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

Stock solution of the compound

Step-by-Step Methodology:

-

Spectral Scans: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the compound across a range of buffer solutions.

-

Absorbance Measurements: Measure the absorbance of each solution at the predetermined analytical wavelength(s).

-

Data Analysis:

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.[14]

-

The data can be fitted to the Henderson-Hasselbalch equation for spectrophotometry to calculate the pKa.

-

Data Interpretation and Expected Results

The powerful electron-withdrawing effects of the chloro and chlorosulfonyl substituents are expected to significantly lower the pKa values compared to their parent structures.

| Parameter | Expected pKa Range | Justification |

| pKa₁ (Carboxylic Acid) | 2.0 - 3.0 | The combined -I effects of the chloro and chlorosulfonyl groups will strongly stabilize the carboxylate anion, making this proton significantly more acidic than that of benzoic acid (pKa ≈ 4.2).[4] |

| pKa₂ (Phenolic Hydroxyl) | 6.5 - 7.5 | The acidity of the phenolic proton will also be substantially increased compared to phenol (pKa ≈ 9.9)[2] due to the stabilization of the phenoxide anion by the electron-withdrawing substituents. |

Conclusion: Ensuring Trustworthiness through Self-Validation

The determination of pKa is a cornerstone of preclinical drug development. By employing the dual methodologies of potentiometric titration and UV-Vis spectrophotometry, researchers can establish a self-validating system that ensures the accuracy and reliability of the determined values. The protocols and theoretical considerations outlined in this guide provide a robust framework for characterizing the ionization behavior of this compound, thereby facilitating a deeper understanding of its potential as a pharmaceutical agent.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem Compound Summary for CID 243. Retrieved from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Retrieved from [Link]

-

OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. Retrieved from [Link]

-

Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

Homework.Study.com. (n.d.). The following pKa values have been measured. Explain why a hydroxyl group in the para position.... Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

YouTube. (2018). charge 2 4-chlorobenzoic acid. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 3. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 4. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. The following pKa values have been measured. Explain why a hydroxyl group.. [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pKa and log p determination | PPTX [slideshare.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. Virtual Labs [mas-iiith.vlabs.ac.in]

"thermal stability of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid"

An In-depth Technical Guide to the Thermal Stability of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Abstract

This compound is a multifaceted compound with significant potential in pharmaceutical and agrochemical synthesis. Its utility as a chemical intermediate is largely dictated by its stability under various processing conditions, particularly temperature. This guide provides a comprehensive analysis of the thermal stability of this compound, detailing predictive decomposition pathways and outlining robust experimental protocols for its assessment. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this molecule's thermal characteristics to ensure safety, optimize reaction conditions, and guarantee product purity.

Introduction: The Critical Role of Thermal Stability

This compound (C₇H₄Cl₂O₅S) is a substituted aromatic compound featuring a carboxylic acid, a hydroxyl group, a chlorine atom, and a highly reactive chlorosulfonyl group. This combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. However, the presence of the electrophilic chlorosulfonyl group, in particular, suggests a susceptibility to thermal and hydrolytic degradation.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to the rapid release of corrosive and toxic gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), posing significant safety risks.

-

Process Optimization: Knowledge of the decomposition temperature allows for the safe optimization of reaction and purification temperatures, maximizing yield and minimizing impurity formation.

-

Storage and Handling: Defining stable storage conditions is essential to maintain the compound's integrity and prevent degradation over time.

This guide will explore the theoretical underpinnings of the molecule's stability and provide practical, field-proven methodologies for its empirical determination.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1201663-81-1 | |

| Molecular Formula | C₇H₄Cl₂O₅S | [1] |

| Molecular Weight | 271.08 g/mol | |

| Appearance | Predicted to be an off-white to yellowish solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in polar organic solvents and react with protic solvents like water and alcohols | [2] |

Safe Handling and Storage

The chlorosulfonyl group is highly reactive and moisture-sensitive.[2][3] Improper handling can lead to vigorous reactions and the release of hazardous byproducts.

Storage:

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Keep away from incompatible materials such as water, bases, alcohols, and amines.[3]

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Handling:

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

-

Handle in a chemical fume hood to avoid inhalation of any vapors or decomposition products.[4]

-

In case of a spill, use a non-combustible absorbent material like dry sand and avoid using water.[3]

Experimental Assessment of Thermal Stability

The thermal stability of a compound is not a single value but a profile of its behavior as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two essential techniques for characterizing this profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the onset temperature of decomposition.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and to detect exothermic decomposition events.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any evolved gases and prevent interaction with the atmosphere.

-

Atmosphere: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just beyond the melting point or to the onset of decomposition as determined by TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Integrate the melting peak to determine the enthalpy of fusion (ΔHf).

-

Observe for any sharp exothermic peaks, which are indicative of a decomposition event.

-

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be complex due to its multiple functional groups. The chlorosulfonyl group is the most probable site of initial decomposition.[5]

Primary Decomposition: The Chlorosulfonyl Group

The C-S and S-Cl bonds in the chlorosulfonyl group are susceptible to thermal cleavage. Two primary pathways are plausible:

-

Pathway A: Loss of SO₂ and Cl radical: Homolytic cleavage of the C-S and S-Cl bonds could occur, releasing sulfur dioxide and a chlorine radical. This is a common decomposition mechanism for sulfonyl chlorides.[6]

-

Pathway B: Loss of SO₂Cl radical: Cleavage of the C-S bond could release a chlorosulfonyl radical, which would be highly unstable.

-

Pathway C: Hydrolysis: In the presence of trace moisture, the chlorosulfonyl group will readily hydrolyze to the corresponding sulfonic acid, releasing HCl.[2] The resulting sulfonic acid is also subject to thermal decomposition, typically through desulfonation (loss of SO₃) at higher temperatures.[7][8]

Secondary Decomposition

Following the initial decomposition of the chlorosulfonyl group, the remaining aromatic structure may undergo further degradation:

-

Decarboxylation: The carboxylic acid group can be lost as carbon dioxide (CO₂) at elevated temperatures, a common reaction for benzoic acid derivatives.

-

Dehydrochlorination: The chlorine atom on the aromatic ring could be eliminated as HCl, particularly at high temperatures.

Data Interpretation and Summary

The data obtained from TGA and DSC analyses should be compiled to create a comprehensive thermal stability profile.

Example TGA Data Summary

| Parameter | Predicted Value Range | Significance |

| Tonset (Nitrogen) | 150 - 250 °C | Indicates the start of significant thermal decomposition. |

| Mass Loss Step 1 | ~29.5% (Loss of SO₂Cl) | Corresponds to the initial decomposition of the chlorosulfonyl group. |

| Mass Loss Step 2 | ~16.6% (Loss of CO₂) | Suggests subsequent decarboxylation. |

| Residue at 600 °C | Variable | Indicates the amount of char formation. |

Example DSC Data Summary

| Parameter | Predicted Value Range | Significance |

| Melting Point (Tm) | 180 - 220 °C | A sharp melting peak indicates high purity. |

| Enthalpy of Fusion (ΔHf) | 25 - 40 kJ/mol | Thermodynamic property of the crystalline solid. |

| Decomposition Exotherm | > 200 °C | A sharp exotherm indicates a rapid, potentially hazardous, decomposition. |

Conclusion

While specific experimental data for this compound is not widely published, a thorough understanding of its thermal stability can be derived from the analysis of its constituent functional groups and the application of standard thermal analysis techniques. The compound is predicted to exhibit thermal decomposition initiating at the chlorosulfonyl group, likely in the range of 150-250 °C. The presence of moisture will significantly lower its stability due to hydrolysis.

For any application involving the heating of this compound, it is strongly recommended that TGA and DSC analyses be performed to empirically determine its thermal profile. This proactive approach is essential for ensuring operational safety, maintaining product quality, and developing robust and scalable chemical processes.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE.

- Sciencemadness Wiki. (2023). Sulfuryl chloride.

- ResearchGate. (n.d.). Homolytic Decomposition of Sulfonyl Chlorides.

- Tokyo Chemical Industry Co., Ltd. (n.d.). More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.

- BenchChem. (2025). An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane.

- National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxybenzoic acid. PubChem.

- ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondensation.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Thermogravimetric analysis and DSC graph of benzoic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- Sigma-Aldrich. (n.d.). 3-Chloro-5-amino-sulfonamide-4-hydroxybenzoic acid.

- ChemicalBook. (n.d.). 3-(chlorosulfonyl)-4-hydroxybenzoic acid synthesis.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. 3-(chlorosulfonyl)-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epublications.marquette.edu [epublications.marquette.edu]

"potential derivatives of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid"

An In-depth Technical Guide to the Potential Derivatives of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Introduction: Unveiling the Synthetic Potential of a Versatile Scaffold

This compound is a highly functionalized aromatic compound that serves as a potent building block in modern medicinal and materials chemistry. Its structure is distinguished by three primary reactive centers: a highly electrophilic sulfonyl chloride, a nucleophilic hydroxyl group, and a carboxylic acid. This trifecta of functionality, situated on a chlorinated benzene ring, provides a rich platform for a diverse array of chemical transformations. The strategic placement of these groups allows for the generation of complex molecular architectures with significant potential for biological activity. This guide provides a technical exploration of the derivatization potential of this scaffold, offering field-proven insights into synthetic strategies, reaction mechanisms, and practical applications for researchers in drug discovery and chemical synthesis.

Core Reactivity and Strategic Derivatization

From a synthetic standpoint, the reactivity of the functional groups on this compound is hierarchical. The sulfonyl chloride is the most reactive site, readily undergoing nucleophilic substitution. This allows for selective derivatization while preserving the other functional groups for subsequent reactions.

Diagram: Reactive Centers of the Core Scaffold

Caption: Key reactive functional groups on the core molecule.

Part 1: Derivatization at the Sulfonyl Chloride Group

The chlorosulfonyl group is a powerful electrophile, making it the primary target for initial derivatization. Its reactions are typically fast, high-yielding, and can be performed under mild conditions.

Synthesis of Sulfonamides

The reaction of the sulfonyl chloride with primary or secondary amines is one of the most fundamental and valuable transformations of this scaffold.[1] This reaction forms a stable sulfonamide linkage, a privileged functional group in medicinal chemistry found in diuretics, antibacterials, and anticancer agents.[1][2] The choice of amine is critical as it directly dictates the physicochemical properties and biological target of the final compound.

Causality Behind Experimental Choices:

-

Base: A base, such as sodium carbonate or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent: The reaction is often carried out in water or a biphasic system.[3][4] Water can be an effective and green solvent, particularly when the amine starting material is water-soluble.[3]

Synthesis of Sulfonate Esters

Reacting the sulfonyl chloride with alcohols or phenols in the presence of a base yields sulfonate esters.[5] While less common than sulfonamides in pharmaceuticals, sulfonate esters are crucial intermediates in organic synthesis, often serving as effective leaving groups in substitution reactions.[5]

Key Mechanistic Consideration: The reaction proceeds via a nucleophilic attack from the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[1]

Diagram: Primary Derivatization Pathways

Caption: Major synthetic pathways from the core scaffold.

Part 2: Derivatization at Other Reactive Sites

Following the initial reaction at the sulfonyl chloride, the carboxylic acid and hydroxyl groups offer avenues for further structural diversification. Selective protection may be required depending on the desired outcome.

Reactions at the Carboxylic Acid Group

The carboxylic acid can be converted into esters or amides. Standard Fischer esterification (refluxing with an alcohol under acidic conditions) or reaction with an amine using coupling agents (like DCC or EDC) are typical methods. These modifications can significantly alter the compound's polarity, solubility, and cell permeability.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group can be alkylated to form ethers (e.g., using Williamson ether synthesis) or acylated to form esters. These reactions typically require a base to deprotonate the phenol, increasing its nucleophilicity. Modifying this position can be crucial for tuning receptor binding interactions.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product purity.

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol details the synthesis of N-substituted-3-chloro-4-hydroxy-5-(sulfamoyl)benzoic acids.

Diagram: Workflow for Sulfonamide Synthesis

Caption: Workflow for sulfonamide synthesis and purification.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the chosen primary or secondary amine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (approx. 0.2 M concentration relative to the amine).[1][3] Chill the mixture in an ice bath to 0 °C with continuous stirring.

-

Reagent Addition: Separately, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like THF or acetone. Add this solution dropwise to the stirring amine mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.[1]

-

In-Process Control (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting sulfonyl chloride spot indicates completion.

-

Work-up and Isolation: Once the reaction is complete, re-cool the flask in an ice bath. Slowly acidify the mixture to a pH of 2-3 by adding 10% hydrochloric acid dropwise.[4] This protonates the carboxylic acid and precipitates the product.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove salts. Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]

-